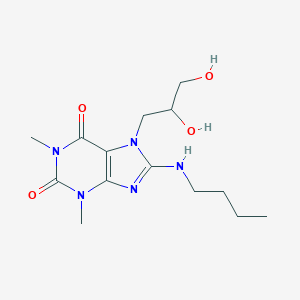
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline, also known as DPBA, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. DPBA is a potent phosphodiesterase inhibitor that has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been studied for its potential therapeutic applications in a variety of fields, including cardiovascular disease, respiratory disease, and cancer. In cardiovascular disease, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have vasodilatory effects and can improve blood flow. In respiratory disease, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have bronchodilatory effects and can improve lung function. In cancer, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have anti-tumor effects and can inhibit cancer cell proliferation.
Wirkmechanismus
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline exerts its effects through the inhibition of phosphodiesterase enzymes, which are responsible for the breakdown of cyclic nucleotides such as cAMP and cGMP. By inhibiting phosphodiesterase enzymes, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline increases the levels of these cyclic nucleotides, which can lead to a variety of biochemical and physiological effects.
Biochemische Und Physiologische Effekte
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have a variety of biochemical and physiological effects, including vasodilation, bronchodilation, anti-inflammatory effects, and anti-tumor effects. 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline can also increase cardiac output and improve blood flow. Additionally, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has been shown to have antioxidant effects and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline has several advantages for use in lab experiments. It is a potent phosphodiesterase inhibitor that can be used to study the effects of cyclic nucleotides on various biological processes. 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline does have some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline can have off-target effects on other enzymes and biological processes, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline. One area of interest is the development of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline analogs with improved pharmacokinetic properties. Another area of interest is the use of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline and its effects on various biological processes.
Synthesemethoden
The synthesis of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline involves the condensation of 8-butylxanthine with glycidol in the presence of a base catalyst. The resulting product is then treated with hydroxylamine hydrochloride to form the desired 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline product. The purity of 7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline can be improved through various purification techniques, such as recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
111038-28-9 |
|---|---|
Produktname |
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline |
Molekularformel |
C14H23N5O4 |
Molekulargewicht |
325.36 g/mol |
IUPAC-Name |
8-(butylamino)-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H23N5O4/c1-4-5-6-15-13-16-11-10(19(13)7-9(21)8-20)12(22)18(3)14(23)17(11)2/h9,20-21H,4-8H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
ZENUOIDBLQHVII-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NC2=C(N1CC(CO)O)C(=O)N(C(=O)N2C)C |
Kanonische SMILES |
CCCCNC1=NC2=C(N1CC(CO)O)C(=O)N(C(=O)N2C)C |
Synonyme |
7-(2,3-Dihydroxypropyl)-8-butylaminotheophylline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





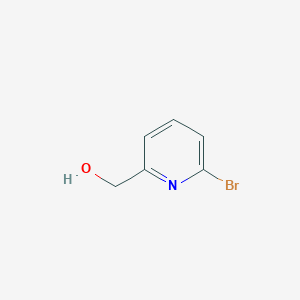

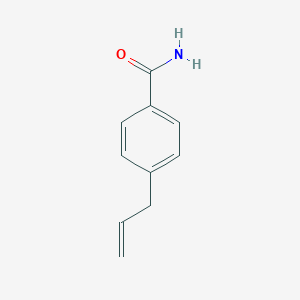
![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)

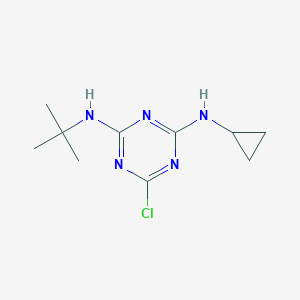
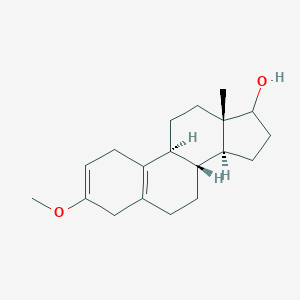
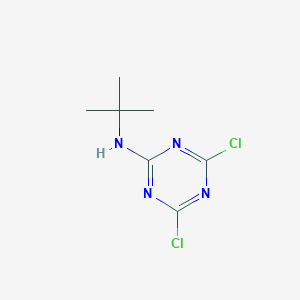
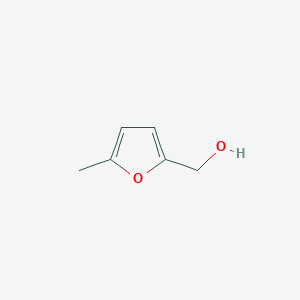
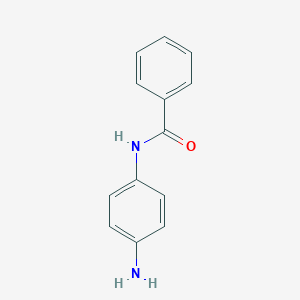
![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)
![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)